

## Comparing the efficacy of different probiotic strains in reducing urinary oxalate.

Author: BenchChem Technical Support Team. Date: December 2025



# Probiotic Strains for the Reduction of Urinary Oxalate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Hyperoxaluria, the excessive excretion of oxalate in the urine, is a primary risk factor for the development of calcium oxalate kidney stones. The gut microbiome's ability to degrade oxalate has opened a promising therapeutic avenue involving the use of probiotics. This guide provides a comparative analysis of the efficacy of different probiotic strains in reducing urinary oxalate levels, supported by experimental data and detailed methodologies.

### **Comparative Efficacy of Probiotic Strains**

The potential of probiotics to reduce urinary oxalate is strain-dependent, with varying degrees of efficacy observed across different species of Lactobacillus, Bifidobacterium, and the specialist oxalate-degrader, Oxalobacter formigenes. The following table summarizes the quantitative data from key in vivo studies.



| Probioti<br>c<br>Strain(s                                                                                                  | Study<br>Populati<br>on                              | Dosage                                     | Duratio<br>n | Baselin<br>e<br>Urinary<br>Oxalate | Post-<br>Interven<br>tion<br>Urinary<br>Oxalate | %<br>Reducti<br>on                  | Referen<br>ce |
|----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|--------------------------------------------|--------------|------------------------------------|-------------------------------------------------|-------------------------------------|---------------|
| Oxalobac<br>ter<br>formigen<br>es (OC5)                                                                                    | Primary<br>Hyperoxa<br>Iuria<br>Patients             | ≥10°<br>CFU,<br>twice<br>daily             | 8 weeks      | Not<br>specified                   | No<br>significan<br>t change<br>vs.<br>placebo  | Not<br>significan<br>t              | [1]           |
| Oxalobac<br>ter<br>formigen<br>es                                                                                          | Healthy<br>Adults                                    | ~10 <sup>10</sup> cells, single dose       | Variable     | Not<br>specified                   | 14%<br>decrease                                 | 14%                                 | [2]           |
| Lactobaci Ilus acidophil us, L. plantaru m, L. brevis, Bifidobac terium infantis, Streptoco ccus thermoph ilus (Oxadrop ®) | Idiopathic<br>Calcium<br>Oxalate<br>Stone<br>Formers | 8 x 10 <sup>11</sup><br>CFU/day            | 4 weeks      | 55.5 ±<br>19.6<br>mg/24h           | 35.5 ±<br>15.9<br>mg/24h                        | ~36%                                | [3]           |
| Lactobaci<br>Ilus<br>casei,<br>Bifidobac                                                                                   | Nephrolit<br>hiasis<br>Patients<br>on high           | Lyophiliz<br>ed<br>preparati<br>on, t.i.d. | 2 weeks      | 35 ± 11<br>mg/24h<br>(on diet)     | 33 ± 10<br>mg/24h                               | Not<br>significan<br>t<br>(variable | [4]           |



| terium<br>breve                                                      | oxalate<br>diet                                                                        |                             |                           |                                |                                                    | response                              |     |
|----------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------------------|---------------------------|--------------------------------|----------------------------------------------------|---------------------------------------|-----|
| Bifidobac<br>terium<br>animalis<br>subsp.<br>lactis<br>DSM<br>10140  | Wild-type<br>Mice on<br>oxalate<br>diet                                                | Gavage                      | 5 days<br>post-<br>gavage | Increase<br>d from<br>baseline | Reduced<br>by 44%<br>from diet-<br>induced<br>high | 44%                                   | [5] |
| Bifidobac<br>terium<br>animalis<br>subsp.<br>lactis<br>DSM<br>10140  | Primary Hyperoxa luria Mouse Model (Agxt <sup>-</sup> / <sup>-</sup> ) on oxalate diet | Gavage                      | 5 days<br>post-<br>gavage | Increase<br>d from<br>baseline | Reduced<br>by 33%<br>from diet-<br>induced<br>high | 33%                                   |     |
| Lactobaci Ilus acidophil us, Bifidobac terium animalis subsp. lactis | Hyperoxa<br>luric<br>Calcium<br>Stone<br>Formers                                       | Probiotic<br>supplem<br>ent | 4 weeks                   | 57.21 ±<br>11.71<br>mg/day     | 49.44 ±<br>18.14<br>mg/day                         | Not<br>significan<br>t vs.<br>placebo |     |
| Lactic Acid Bacteria Mixture (Oxadrop ®)                             | Enteric<br>Hyperoxa<br>Iuria<br>Patients                                               | 1-2<br>doses/da<br>y        | 2 months                  | Not<br>specified               | Reduced<br>by 19-<br>24%                           | 19-24%                                |     |



#### **Experimental Protocols**

The methodologies employed in assessing the efficacy of probiotics in oxalate reduction are critical for the interpretation of results. Below are detailed protocols for key experiments cited in the literature.

#### **Quantification of Urinary Oxalate**

Accurate measurement of urinary oxalate is fundamental to evaluating the effectiveness of probiotic interventions.

- 1. Sample Collection and Preparation:
- 24-Hour Urine Collection: Participants are instructed to collect all urine over a 24-hour period. To ensure preservation of oxalate, the collection container often contains an acid preservative, such as hydrochloric acid, to maintain a low pH.
- Sample Aliquoting and Storage: Upon receipt in the laboratory, the total volume of the 24-hour urine collection is measured and recorded. The sample is then well-mixed, and aliquots are taken for analysis. Samples are typically stored at -20°C or lower until analysis.
- 2. Analytical Methods:
- High-Performance Liquid Chromatography (HPLC): HPLC is a common method for oxalate quantification. It involves separating oxalate from other urinary components followed by its detection. This method is known for its specificity and sensitivity.
- Enzymatic Assays: Commercially available kits are widely used and are based on the
  enzymatic activity of oxalate oxidase. This enzyme catalyzes the oxidation of oxalate to
  carbon dioxide and hydrogen peroxide. The hydrogen peroxide is then measured
  colorimetrically.
- Gas Chromatography (GC): This method involves the conversion of oxalic acid to a volatile derivative (e.g., through methylation) which can then be separated and quantified by GC.

## Assessment of Probiotic Colonization and Oxalate-Degrading Activity



- 1. Fecal Analysis for Probiotic Strains:
- Sample Collection: Stool samples are collected from study participants before, during, and after the intervention period.
- Microbiological Culture: Viable counts of the administered probiotic strains can be determined by plating serial dilutions of the fecal samples on selective agar media.
- Molecular Techniques: Quantitative polymerase chain reaction (qPCR) can be used to detect and quantify the DNA of specific probiotic strains in fecal samples, providing a more sensitive measure of colonization.
- 2. In Vitro Oxalate Degradation Assay:
- Probiotic Culture: The probiotic strain of interest is grown in a suitable broth medium.
- Oxalate Challenge: A known concentration of sodium oxalate is added to the culture.
- Quantification of Oxalate: The concentration of oxalate in the medium is measured at different time points to determine the rate and extent of degradation by the probiotic.

#### Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in probiotic-mediated oxalate reduction is crucial for a deeper understanding.





Click to download full resolution via product page

Caption: Oxalate degradation pathway in probiotics.





Click to download full resolution via product page

Caption: Clinical trial workflow for probiotic efficacy.



#### **Concluding Remarks**

The evidence suggests that certain probiotic strains, particularly mixtures containing various Lactobacillus and Bifidobacterium species, can contribute to a reduction in urinary oxalate. However, the results are not always consistent and can be influenced by factors such as the host's diet and baseline gut microbiota composition. Oxalobacter formigenes, a specialist in oxalate degradation, has shown promise, but clinical trial results in patient populations have been mixed.

Future research should focus on well-controlled, randomized clinical trials with larger patient cohorts to establish the efficacy of specific probiotic strains and formulations. Furthermore, a deeper understanding of the factors influencing probiotic colonization and oxalate-degrading activity within the complex gut ecosystem is necessary for the development of effective and reliable probiotic therapies for hyperoxaluria. The use of recombinant probiotics engineered for enhanced oxalate degradation represents a novel and promising area of investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Therapeutic effects of probiotics and herbal medications on oxalate nephrolithiasis: a mini systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Oxalobacter formigenes Colonization Reduces Urinary Oxalate in Healthy Adults
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Lactobacillus casei and Bifidobacterium breve on urinary oxalate excretion in nephrolithiasis patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bifidobacterium animalis subsp. lactis decreases urinary oxalate excretion in a mouse model of primary hyperoxaluria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing the efficacy of different probiotic strains in reducing urinary oxalate.]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1677827#comparing-the-efficacy-of-different-probiotic-strains-in-reducing-urinary-oxalate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com